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Compound of Interest

Compound Name:
Benzyl (piperidin-4-

ylmethyl)carbamate hydrochloride

Cat. No.: B598086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Benzyl (piperidin-4-
ylmethyl)carbamate hydrochloride, a key intermediate in the development of various

pharmaceutical compounds. The synthesis follows a two-step process starting from the

commercially available 1-Boc-4-(aminomethyl)piperidine, involving a deprotection step followed

by N-protection, and concluding with the formation of the hydrochloride salt.

Chemical Properties and Data
Identifier Value

IUPAC Name
Benzyl N-(piperidin-4-ylmethyl)carbamate

hydrochloride

CAS Number 132431-09-5 (free base)

Molecular Formula C₁₄H₂₁ClN₂O₂

Molecular Weight 284.78 g/mol

Appearance White to off-white solid[1]

Purity (NMR) ≥98.0%[1]
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Synthesis Workflow
The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Step 1: Boc Deprotection

Step 2: N-Cbz Protection

Step 3: Hydrochloride Salt Formation

1-Boc-4-(aminomethyl)piperidine

4-(Aminomethyl)piperidine Intermediate

  TFA or HCl in organic solvent

Benzyl (piperidin-4-ylmethyl)carbamate (Free Base)

  Benzyl Chloroformate (Cbz-Cl), Base

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride (Final Product)

  HCl in organic solvent
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Caption: Synthetic route from 1-Boc-4-(aminomethyl)piperidine to the final hydrochloride salt.

Experimental Protocols
This section details the experimental procedures for each step of the synthesis.

Step 1: Deprotection of 1-Boc-4-(aminomethyl)piperidine
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Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield 4-

(aminomethyl)piperidine.

Materials:

Reagent/Solvent Grade Supplier

1-Boc-4-

(aminomethyl)piperidine
≥97% Commercially Available

Trifluoroacetic acid (TFA) Reagent Grade Standard Supplier

Dichloromethane (DCM) Anhydrous Standard Supplier

Diethyl ether Anhydrous Standard Supplier

Sodium bicarbonate (sat. aq.

sol.)
Reagent Grade Standard Supplier

Sodium sulfate (anhydrous) Reagent Grade Standard Supplier

Procedure:

Dissolve 1-Boc-4-(aminomethyl)piperidine in dichloromethane (DCM).

Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess

TFA.

Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium

bicarbonate to neutralize any remaining acid.

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 4-(aminomethyl)piperidine. The product is often used in

the next step without further purification.
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Step 2: N-Cbz Protection of 4-(aminomethyl)piperidine
Objective: To introduce the benzyloxycarbonyl (Cbz) protecting group onto the primary amine of

4-(aminomethyl)piperidine.

Materials:

Reagent/Solvent Grade Supplier

4-(Aminomethyl)piperidine (from Step 1) -

Benzyl chloroformate (Cbz-Cl) Reagent Grade Standard Supplier

Sodium bicarbonate (NaHCO₃) Reagent Grade Standard Supplier

Tetrahydrofuran (THF) Anhydrous Standard Supplier

Water Deionized -

Ethyl acetate (EtOAc) Reagent Grade Standard Supplier

Brine - -

Sodium sulfate (anhydrous) Reagent Grade Standard Supplier

Procedure:

Dissolve the crude 4-(aminomethyl)piperidine in a mixture of tetrahydrofuran (THF) and

water (2:1 ratio).

Add sodium bicarbonate (2 equivalents) to the solution.

Cool the mixture to 0°C in an ice bath.

Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equivalents) to the reaction mixture.

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress

by TLC. The reaction may take several hours to complete.[2]

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain Benzyl (piperidin-4-

ylmethyl)carbamate as a pure product.

Step 3: Formation of Benzyl (piperidin-4-
ylmethyl)carbamate hydrochloride
Objective: To convert the free base into its hydrochloride salt for improved stability and

handling.

Materials:

Reagent/Solvent Grade Supplier

Benzyl (piperidin-4-

ylmethyl)carbamate
(from Step 2) -

Hydrochloric acid (HCl) (e.g., 2M in diethyl ether) Standard Supplier

Diethyl ether Anhydrous Standard Supplier

Procedure:

Dissolve the purified Benzyl (piperidin-4-ylmethyl)carbamate in a minimal amount of

anhydrous diethyl ether.

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with

stirring.

A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no

further precipitation is observed.

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry

under vacuum to yield Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride.
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Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and dependencies of the synthetic

steps.

Starting Material|1-Boc-4-(aminomethyl)piperidine Step 1: Boc Deprotection Input: 1-Boc-4-(aminomethyl)piperidine, TFA/HCl Output: 4-(Aminomethyl)piperidine Step 2: N-Cbz Protection Input: 4-(Aminomethyl)piperidine, Cbz-Cl Output: Benzyl (piperidin-4-ylmethyl)carbamate Step 3: Salt Formation Input: Free Base, HCl Output: Hydrochloride Salt Final Product|Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride
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Caption: Logical flow of the synthesis from starting material to the final product.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All

procedures should be carried out in a well-ventilated fume hood with appropriate personal

protective equipment. The reaction conditions may need to be optimized for scale and specific

laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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